molecular formula C28H21NO B14575904 1-([1,1'-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one CAS No. 61305-18-8

1-([1,1'-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one

Cat. No.: B14575904
CAS No.: 61305-18-8
M. Wt: 387.5 g/mol
InChI Key: QFTRZCMJFXIPTR-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one is a complex organic compound that features a biphenyl group and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Carbazole Moiety: The carbazole group can be introduced via a Friedel-Crafts acylation reaction, where carbazole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the biphenyl and carbazole groups through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A simpler compound with similar structural features but lacking the biphenyl group.

    Biphenyl: Contains the biphenyl group but lacks the carbazole moiety.

    9-(2-{2-[2-(9H-Carbazol-9-yl)ethoxy]ethoxy}ethyl)-9H-carbazole: A related compound with additional ethoxy groups.

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one is unique due to its combination of biphenyl and carbazole groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and as a fluorescent probe in biological research.

Properties

CAS No.

61305-18-8

Molecular Formula

C28H21NO

Molecular Weight

387.5 g/mol

IUPAC Name

3-(9-methylcarbazol-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C28H21NO/c1-29-26-10-6-5-9-24(26)25-17-11-20(19-27(25)29)12-18-28(30)23-15-13-22(14-16-23)21-7-3-2-4-8-21/h2-19H,1H3

InChI Key

QFTRZCMJFXIPTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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